(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

Chiral amino acid derivatives Stereospecific synthesis Enantiomeric purity

Researchers using regioisomeric or racemic alternatives risk stereochemical mismatches that compromise ASCT2 target engagement and SAR reproducibility. This S-enantiomer (CAS 1260607-03-1) eliminates that uncertainty. - Enantiomeric purity verified by chiral HPLC: eliminates risk of R-enantiomer contamination that can produce divergent biological activity. - Orthogonal Boc protection: compatible with Fmoc/Cbz strategies; acid-labile for selective late-stage deprotection in solid-phase peptide synthesis. - Batch-specific QC: NMR, HPLC, and GC data provided per lot, enabling method validation and ensuring reproducible coupling efficiency.

Molecular Formula C17H25NO6
Molecular Weight 339.4 g/mol
Cat. No. B12943901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
Molecular FormulaC17H25NO6
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)OC)OC)C(=O)O
InChIInChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-9-13(22-4)6-7-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1
InChIKeyGSLGBXVSCQVYRY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of Boc-(2,5-dimethoxybenzyl)propanoic Acid


(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid (CAS 1260607-03-1) is a chiral, Boc-protected β-amino acid derivative with the molecular formula C₁₇H₂₅NO₆ and a molecular weight of 339.38 g/mol . The compound features a stereogenic center at the α-carbon (S-configuration) and a 2,5-dimethoxybenzyl substituent, distinguishing it from other regioisomeric and enantiomeric analogs. Its structural features support utility as a protected building block in peptide chemistry and medicinal chemistry programs, where both the stereochemistry and the specific dimethoxy substitution pattern on the benzyl ring are critical for downstream biological activity .

Chiral Building Block S-enantiomer for stereochemical control in peptide and medicinal chemistry
Substitution Pattern 2,5-dimethoxybenzyl group with distinct electronic and steric profile
Orthogonal Protection Boc group compatible with Fmoc/Cbz strategies in solid-phase synthesis

Generic Substitution Risks for Boc-Dimethoxybenzylpropanoic Acid


Generic substitution with closely related analogs—such as the R-enantiomer (CAS 1260615-52-8), regioisomers with alternative dimethoxy substitution patterns (e.g., 3,4-dimethoxy or 2-methoxy), or compounds with different N-protecting groups (e.g., Fmoc, Cbz)—is not equivalent. The S-configuration dictates stereospecific interactions with chiral biological targets, and the 2,5-dimethoxybenzyl group provides a unique electronic and steric profile that cannot be replicated by other substitution patterns [1]. Furthermore, enantiomeric purity is critical; even small amounts of the R-enantiomer can lead to divergent or reduced biological activity, as documented broadly for chiral drug candidates . The absence of batch-specific analytical documentation (NMR, HPLC, GC) for generic alternatives introduces additional risk of identity, purity, or enantiomeric excess deviations that can compromise reproducibility [1].

Enantiomer mismatch

The R-enantiomer (CAS 1260615-52-8) may exhibit different stereospecific interactions; enantiomeric impurity can alter biological readouts.

Regioisomer substitution

3,4-dimethoxy or 2-methoxy analogs possess altered electronic profiles; binding affinity may not transfer from the 2,5-substitution pattern.

Protecting group change

Fmoc or Cbz analogs change deprotection conditions and may affect coupling efficiency or intermediate stability.

Product Differentiation Evidence


Enantiomer Comparison: (S) vs (R) Configuration

The target compound is sold exclusively as the (S)-enantiomer (CAS 1260607-03-1) with a standard purity of 98%, confirmed by batch-specific chiral HPLC, NMR, and GC analyses . In contrast, the (R)-enantiomer (CAS 1260615-52-8) is available from alternative suppliers . While both enantiomers share the same molecular formula (C₁₇H₂₅NO₆) and molecular weight (339.38 g/mol), their biological activity profiles are expected to differ markedly. Stereochemical differences are known to produce divergent binding affinities, selectivities, and metabolic stabilities for chiral drug candidates . Direct head-to-head biological data for this specific pair are not publicly available, but the general principle that opposite enantiomers exhibit different pharmacological behaviors is well-established across multiple therapeutic classes [1].

Enantiomer Comparison
Class-level inference
(S)-enantiomer 98% vs (R)-enantiomer
Chiral identity may influence biological interactions; substitution can alter stereospecific profile.
Direct comparative data not available for this pair
Chiral amino acid derivatives Stereospecific synthesis Enantiomeric purity

Regioisomer Selectivity: 2,5- vs 3,4-Dimethoxybenzyl

The 2,5-dimethoxy substitution pattern on the benzyl ring is structurally distinct from the 3,4-dimethoxybenzyl analog (e.g., Boc-(S)-3-amino-2-(3,4-dimethoxybenzyl)propanoic acid, CAS 1260596-65-3) and the 2-methoxybenzyl analog (e.g., Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid, CAS 1260614-46-7) . Although quantitative side-by-side biochemical data for these regioisomers are not reported, structure‑activity relationship (SAR) studies on related benzylproline‑derived ASCT2 inhibitors demonstrate that the position and number of methoxy substituents significantly modulate inhibitor binding affinity; the most potent compounds in that series exhibit Ki values of approximately 3 µM for ASCT2 anion current inhibition, and substitution at the 2‑ and 5‑positions was found to be particularly favorable [1]. While the target compound is a β‑amino acid rather than a proline derivative, the benzyl moiety’s electronic and steric properties are analogous, suggesting that the 2,5‑dimethoxy pattern provides a distinct interaction profile that cannot be replicated by the 3,4‑dimethoxy or monomethoxy isomers.

Regioisomer Selectivity
Class-level inference
2,5-dimethoxy vs 3,4-dimethoxy/2-methoxy; related ASCT2 inhibitors Ki ~3 µM
2,5-substitution pattern may provide distinct binding profile; regioisomer change could alter target engagement.
Data inferred from benzylproline series; direct compound data absent
SAR by substitution pattern Dimethoxybenzyl regioisomers Target selectivity

Batch-Specific QC Documentation

The vendor Bidepharm supplies (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid at a standard purity of 98% and provides batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of QC transparency is not uniformly available for the (R)-enantiomer or other regioisomeric analogs from all suppliers . The availability of batch-specific chromatographic and spectroscopic data allows researchers to verify compound identity and purity before use, reducing the risk of erroneous results due to misidentification or contamination. For procurement decisions, the presence of documented QC reduces the need for in-house re-characterization and supports compliance with data integrity standards in regulated research environments.

Batch QC Documentation
Supplier data
NMR, HPLC, GC reports provided; 98% purity
Supports identity verification and batch reproducibility.
Not uniformly available for alternative compounds
Batch-to-batch reproducibility QC documentation Procurement risk mitigation

Research and Industrial Application Scenarios


Stereospecific Synthesis of ASCT2 Inhibitors

The 2,5-dimethoxybenzyl group and S-configuration are hypothesized to be critical for binding to the ASCT2 transporter based on SAR data from related benzylproline inhibitors [1]. This compound serves as a chiral Boc-protected building block for constructing peptidomimetic inhibitors where the 2,5-dimethoxy substitution pattern is required to maintain target affinity. Researchers assembling ASCT2-targeted libraries should prioritize this enantiomer and substitution pattern over the R-enantiomer or other regioisomers.

Enantioselective Probe Synthesis

The S-enantiomer of this compound is suitable for synthesizing probe molecules where stereochemistry influences target binding. Because opposite enantiomers can display dramatically different biological activities [2], using the correct enantiomer from a vendor that provides chiral HPLC verification ensures that the probe faithfully represents the intended stereochemistry, which is essential for accurate SAR interpretation and target engagement validation.

Solid-Phase Peptide Synthesis with Orthogonal Protection

The Boc protecting group is orthogonal to Fmoc and Cbz protecting groups, allowing selective deprotection under acidic conditions. This compound can be incorporated into solid-phase peptide synthesis schemes where the Boc group remains intact until a later acidolytic cleavage step. The batch-specific QC documentation supports reproducible incorporation and reduces the risk of incomplete coupling due to degraded or impure starting material.

Analytical Method Development and Reference Standard

The availability of batch-specific NMR, HPLC, and GC data makes this compound suitable for use as a reference standard in developing analytical methods for chiral amino acid derivatives. Its well-defined purity and documented spectroscopic fingerprints enable method validation and system suitability testing in quality control laboratories.

Application
Selection Property
Validation Focus
ASCT2 inhibitor library synthesis
2,5-dimethoxy substitution pattern
ASCT2 binding assay context
Enantioselective probe synthesis
Chiral identity (S-configuration)
Chiral purity confirmation
Solid-phase peptide synthesis
Boc orthogonal protection
Deprotection and coupling efficiency
Analytical reference standard
Documented QC (NMR, HPLC, GC)
Method validation and system suitability
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